molecular formula C11H13Cl2NO3 B14524073 Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate CAS No. 62805-15-6

Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate

Cat. No.: B14524073
CAS No.: 62805-15-6
M. Wt: 278.13 g/mol
InChI Key: URGDUPAGWHCFCP-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyridine ring substituted with two chlorine atoms, making it a dichloropyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate typically involves the esterification of 4-hydroxybutanoic acid with 2,6-dichloropyridine. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the ester is formed by heating the reactants under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyridine ring.

Major Products

    Hydrolysis: 4-hydroxybutanoic acid and 2,6-dichloropyridine.

    Reduction: 4-hydroxybutanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The dichloropyridine moiety may also play a role in binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate is unique due to its specific combination of a dichloropyridine ring and a butanoate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62805-15-6

Molecular Formula

C11H13Cl2NO3

Molecular Weight

278.13 g/mol

IUPAC Name

ethyl 4-(2,6-dichloropyridin-3-yl)oxybutanoate

InChI

InChI=1S/C11H13Cl2NO3/c1-2-16-10(15)4-3-7-17-8-5-6-9(12)14-11(8)13/h5-6H,2-4,7H2,1H3

InChI Key

URGDUPAGWHCFCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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